4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Overview
Description
4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that features a unique combination of benzyl, bromophenyl, and thieno-triazolo-pyrimidinone moieties
Preparation Methods
The synthesis of 4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple stepsCommon reagents used in these reactions include bromine, mercuric oxide, and sodium cyanide . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one include:
4-bromophenylacetic acid: A simpler compound with a bromophenyl group and acetic acid moiety.
Benzyl 4-bromophenyl ketone: Contains a benzyl and bromophenyl group but lacks the thieno-triazolo-pyrimidinone structure.
3-(4-bromophenyl)propionic acid: Similar in having a bromophenyl group but with a propionic acid moiety.
Properties
IUPAC Name |
7-benzyl-3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O2S2/c26-17-11-9-16(10-12-17)19(31)14-33-25-28-27-24-29(13-15-5-2-1-3-6-15)22(32)21-18-7-4-8-20(18)34-23(21)30(24)25/h1-3,5-6,9-12H,4,7-8,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVFTAKZOWQTFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)C5=CC=C(C=C5)Br)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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